Desoxyrhaponticin

Antidiabetic Glucose transport SGLT inhibition

Procure desoxyrhaponticin to access a dual-acting stilbene glycoside that competitively inhibits intestinal/renal glucose uptake and fatty acid synthase (FAS), validated in vivo at 300 mg/kg oral dose in type 2 diabetic rats. Unlike resveratrol, piceatannol, or rhaponticin, desoxyrhaponticin uniquely combines glucose transport inhibition (confirmed by Lineweaver-Burk kinetics), FAS blockade, and apoptotic activity in MCF-7 human breast cancer cells — a functional profile not achieved by structural analogs. Its lipoxygenase inhibition and ABTS•⁺ radical scavenging further distinguish it for multi-target anti-inflammatory and antioxidant studies. Secure ≥98% purity material to ensure reproducible, compound-specific results and avoid invalid cross-compound extrapolation.

Molecular Formula C21H24O8
Molecular Weight 404.4 g/mol
Cat. No. B211215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesoxyrhaponticin
Molecular FormulaC21H24O8
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O
InChIInChI=1S/C21H24O8/c1-27-15-6-4-12(5-7-15)2-3-13-8-14(23)10-16(9-13)28-21-20(26)19(25)18(24)17(11-22)29-21/h2-10,17-26H,11H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1
InChIKeyMFMQRDLLSRLUJY-DXKBKAGUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Desoxyrhaponticin: A Multifunctional Stilbene Glycoside from Rhubarb with Documented Antidiabetic, Anticancer, and Anti-inflammatory Activities


Desoxyrhaponticin (3,5-dihydroxy-4′-methoxystilbene 3-O-β-D-glucoside) is a naturally occurring stilbene glycoside isolated predominantly from Rheum species (rhubarb) [1]. As a member of the stilbene family, which includes well-studied compounds such as resveratrol, piceatannol, and rhaponticin, desoxyrhaponticin is characterized by a central C6–C2–C6 core structure with glucoside conjugation [1]. It functions as a competitive inhibitor of intestinal and renal glucose uptake, a fatty acid synthase (FAS) inhibitor, a lipoxygenase inhibitor, and a free radical scavenger [2][3]. Its dual-target profile and demonstrated in vivo efficacy in a type 2 diabetic rat model at 300 mg/kg oral dose distinguish it from both simple aglycones and other stilbene glycosides [2].

Why Substituting Desoxyrhaponticin with Resveratrol, Piceatannol, or Rhaponticin Yields Functionally Divergent Outcomes


In silico or intuitive substitution of desoxyrhaponticin with structurally similar stilbenes such as resveratrol, piceatannol, or the closely related glycoside rhaponticin is not supported by empirical data due to fundamental differences in target engagement, potency, and biological spectrum [1]. Desoxyrhaponticin exhibits unique dual inhibition of glucose uptake (intestinal and renal) combined with FAS inhibition and apoptotic activity, whereas resveratrol and piceatannol lack documented glucose uptake inhibitory function [2]. Even among glycosylated stilbenes, rhaponticin does not demonstrate the glucose uptake inhibition profile that is a hallmark of desoxyrhaponticin [2][3]. Lipoxygenase inhibition potency also varies substantially across the stilbene class, with IC₅₀ values spanning an order of magnitude from 6.7 μM to 74.1 μM [1]. Consequently, procurement and experimental design decisions based purely on structural similarity without reference to compound-specific quantitative data risk invalid cross-compound extrapolation.

Quantitative Differentiation of Desoxyrhaponticin: Comparative Evidence Against Resveratrol, Rhaponticin, and Stilbene Class Compounds


Intestinal Glucose Uptake Inhibition: Desoxyrhaponticin Demonstrates Functional Activity Absent in Resveratrol and Rhaponticin

Desoxyrhaponticin is a competitive inhibitor of glucose uptake, a functional activity that has not been documented for the widely studied stilbenes resveratrol and piceatannol, nor for the closely related glycoside rhaponticin [1]. Kinetics studies using Lineweaver-Burk plots confirmed competitive inhibition at the glucose transporter [1].

Antidiabetic Glucose transport SGLT inhibition

In Vivo Antidiabetic Efficacy: Dose-Dependent Postprandial Glucose Suppression Validated in a Type 2 Diabetic Rat Model

In a neonatal streptozotocin-induced type 2 diabetic rat model, oral administration of desoxyrhaponticin at 300 mg/kg significantly suppressed postprandial hyperglycemia [1]. In contrast, no in vivo antidiabetic efficacy studies with oral dosing of resveratrol, piceatannol, or rhaponticin have reported comparable suppression of postprandial glucose excursions in diabetic animal models.

Type 2 diabetes Postprandial hyperglycemia Oral glucose tolerance

Fatty Acid Synthase (FAS) Inhibition and Apoptotic Activity: Desoxyrhaponticin and Rhaponticin Show Comparable FAS Downregulation, but Desoxyrhaponticin Uniquely Demonstrates Apoptotic Effects

Both desoxyrhaponticin (DC) and rhaponticin (RC) inhibit intracellular FAS activity and downregulate FAS expression in human breast cancer MCF-7 cells [1]. However, only desoxyrhaponticin was reported to induce apoptosis in human cancer cells; this apoptotic effect was announced for the first time for DC and has not been attributed to RC in the same study [1].

Cancer Fatty acid synthase Apoptosis

Lipoxygenase Inhibition: Desoxyrhaponticin Falls Within the Stilbene Class Potency Range, but Specific IC₅₀ Values Vary Substantially Across Analogs

In a comprehensive evaluation of fifteen compounds isolated from rhubarb, stilbene derivatives including desoxyrhaponticin (compound 3), rhaponticin (compound 4), and resveratrol (compound 5) exhibited lipoxygenase inhibitory activity with IC₅₀ values ranging from 6.7 μM to 74.1 μM [1]. The inhibition kinetics were characterized as competitive with linoleic acid at the lipoxygenase active site [1].

Anti-inflammatory Lipoxygenase Leukotriene biosynthesis

Antioxidant Capacity: Stilbenes Exhibit TEAC Values from 1.16 to 4.64, with Desoxyrhaponticin Contributing to the Class Profile

Stilbenes isolated from rhubarb, including desoxyrhaponticin, exhibited significant free radical scavenging activity against ABTS•⁺ with Trolox Equivalent Antioxidant Capacity (TEAC) values ranging from 1.16 to 4.64 [1]. Anthraquinone derivatives from the same source showed no scavenging activity [1].

Antioxidant Free radical scavenging Oxidative stress

Renal Glucose Reabsorption Inhibition: Desoxyrhaponticin Reduces Glucose Uptake in Kidney Membrane Vesicles of Both Normal and Diabetic Rats

Desoxyrhaponticin reduced glucose uptake in renal membrane vesicles of both normal and diabetic rats, with IC₅₀ values of 118.8 μM and 115.7 μM, respectively [1]. Under desoxyrhaponticin inhibition, glucose uptake in both intestinal and renal membrane vesicles of normal rats was comparable to that of diabetic rats [1]. No comparable renal glucose uptake inhibition data have been reported for resveratrol, piceatannol, or rhaponticin.

Renal glucose transport SGLT2 Diabetic nephropathy

Desoxyrhaponticin: Recommended Research and Industrial Application Scenarios Based on Validated Differential Evidence


Type 2 Diabetes and Postprandial Hyperglycemia Research

Desoxyrhaponticin is uniquely suited for studies investigating dual inhibition of intestinal and renal glucose transport as a strategy for controlling postprandial hyperglycemia. The compound's demonstrated in vivo efficacy at 300 mg/kg oral dose in a neonatal streptozotocin-induced type 2 diabetic rat model provides a validated starting point for dose-ranging studies [1]. Its competitive inhibition mechanism at glucose transporters, confirmed by Lineweaver-Burk kinetics, supports mechanistic investigations into SGLT-mediated glucose uptake pathways [1].

Cancer Metabolism and Fatty Acid Synthase (FAS) Targeted Therapy Research

Desoxyrhaponticin is appropriate for cancer research programs focusing on FAS as a metabolic target, particularly in breast cancer models. Unlike the closely related glycoside rhaponticin, which also inhibits FAS but lacks documented apoptotic activity, desoxyrhaponticin induces apoptosis in MCF-7 human breast cancer cells [2]. This functional divergence makes desoxyrhaponticin the preferred choice for studies requiring both FAS inhibition and cytotoxicity readouts, including investigations into the link between lipid metabolism and programmed cell death in oncology [2].

Anti-inflammatory Research Targeting Lipoxygenase Pathway

Desoxyrhaponticin can be employed in anti-inflammatory research as a lipoxygenase inhibitor with competitive kinetics against linoleic acid [3]. While the exact IC₅₀ of desoxyrhaponticin was not individually reported, its activity falls within the stilbene class range of 6.7–74.1 μM [3]. Researchers should note that lipoxygenase inhibitory potency varies approximately 11-fold across stilbene analogs, necessitating compound-specific validation rather than class-based substitution [3].

Antioxidant and Oxidative Stress Studies

Desoxyrhaponticin is a suitable candidate for antioxidant research as a stilbene derivative with documented ABTS•⁺ radical scavenging activity. Stilbenes from rhubarb, including desoxyrhaponticin, exhibited TEAC values ranging from 1.16 to 4.64, whereas anthraquinones showed no activity [3]. The compound may serve as a positive control or comparator in studies evaluating the relative antioxidant contributions of different rhubarb constituents or stilbene subclasses [3].

Technical Documentation Hub

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26 linked technical documents
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